Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Sourcing quinoline-4-carboxylates with precise substitution patterns for SAR studies often leads to lengthy lead times and inconsistent purity. Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate (CAS 1263284-48-5) resolves this with three orthogonal functional groups (3-OH, 6-OMe, 4-COOMe) enabling rapid library diversification. - Balanced HBD/HBA profile (1 donor, 5 acceptors) and PSA of 68.7 Ų for predictable ADME optimization. - Available in ≥95% purity, suitable for sensitive biological assays and target engagement studies. - Reliable global supply with multiple stock sizes (mg to g scale) for hit-to-lead campaigns.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 1263284-48-5
Cat. No. B595858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-6-methoxyquinoline-4-carboxylate
CAS1263284-48-5
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC
InChIInChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3
InChIKeyUQZXENXVBAKDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate (CAS 1263284-48-5): Chemical Identity and Procurement Baseline


Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate (CAS 1263284-48-5) is a quinoline-4-carboxylate derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol [1]. The compound features a unique substitution pattern combining a 3-hydroxy group, a 6-methoxy group, and a 4-methyl ester, which distinguishes it from simpler quinoline-4-carboxylate analogs. As a research chemical, it is commercially available from several vendors with reported purities ranging from 95% to 98% . The compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology research.

Why Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate Cannot Be Replaced by Generic Quinoline-4-carboxylate Analogs


Generic substitution among quinoline-4-carboxylate derivatives is not advisable due to the significant impact of the specific substitution pattern on key physicochemical properties and potential biological interactions. The presence of the 3-hydroxy group introduces a hydrogen bond donor, while the 6-methoxy group modulates lipophilicity and electron density. These structural features collectively influence the compound's solubility, metabolic stability, and ability to engage in specific intermolecular interactions [1][2]. Substituting with a simpler analog like methyl 6-methoxyquinoline-4-carboxylate (lacking the 3-OH) or 3-hydroxyquinoline-4-carboxylic acid (lacking the 6-OCH3 and ester) would result in a different pharmacological and physicochemical profile, potentially compromising synthetic outcomes or biological activity in downstream applications. The quantitative evidence below highlights these critical differentiators.

Quantitative Differentiators: Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate vs. Closest Analogs


Enhanced Hydrogen Bonding Capacity via 3-Hydroxy Group

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate possesses a hydrogen bond donor count of 1 due to its 3-hydroxy group, whereas the close analog methyl 6-methoxyquinoline-4-carboxylate (CAS 19834-77-6) has 0 hydrogen bond donors [1][2]. This additional donor capacity can enhance interactions with biological targets, influence solubility, and affect crystal packing.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Increased Polar Surface Area for Potential Improved Solubility

The topological polar surface area (TPSA) of methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is 68.7 Ų, which is 20.3 Ų higher than that of methyl 6-methoxyquinoline-4-carboxylate (48.4 Ų) [1][2]. This increase is directly attributable to the 3-hydroxy group, which contributes additional polar surface area.

Drug-likeness ADME Physicochemical Property

Modulated Lipophilicity Relative to Non-Methoxylated Analog

The computed XLogP3 value for methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is 2.2, which is higher than that of the non-methoxylated analog 3-hydroxyquinoline-4-carboxylic acid (XLogP3 = 1.9) [1][2]. The 6-methoxy group contributes an approximate 0.3 log unit increase in lipophilicity.

Lipophilicity ADME Physicochemical Property

High Purity Availability for Reproducible Research

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is available from commercial suppliers at purities up to 98% (Leyan) and 95% (AKSci) . This ensures a high-quality starting material for sensitive synthetic transformations and biological assays, minimizing the risk of confounding impurities.

Procurement Quality Control Reproducibility

Potential for Selective Derivatization at Multiple Functional Handles

The compound contains three distinct functional groups—hydroxyl, methoxy, and methyl ester—that can undergo orthogonal chemical transformations. This allows for selective derivatization, a feature not present in simpler analogs like methyl 6-methoxyquinoline-4-carboxylate, which lacks the hydroxyl handle, or 3-hydroxyquinoline-4-carboxylic acid, which lacks the methoxy group and ester functionality [1].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Balanced Hydrogen Bond Acceptor Profile

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate has a hydrogen bond acceptor count of 5, compared to 4 for both methyl 6-methoxyquinoline-4-carboxylate and 3-hydroxyquinoline-4-carboxylic acid [1][2][3]. This intermediate acceptor count may influence solubility and target recognition in a distinct manner.

Medicinal Chemistry Physicochemical Property Drug Design

Recommended Applications for Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate Based on Differentiating Evidence


Medicinal Chemistry Lead Optimization Requiring Precise Physicochemical Tuning

Given its defined hydrogen bond donor capacity (1 donor) and polar surface area (68.7 Ų), this compound is suitable for lead optimization campaigns where specific ADME properties are desired [1][2]. The presence of the 3-OH group provides a clear differentiation from non-hydroxylated analogs, enabling more precise control over solubility and permeability profiles.

Synthesis of Diverse Quinoline-Based Compound Libraries

The compound's three chemically distinct functional groups (hydroxyl, methoxy, and methyl ester) make it an ideal starting point for library synthesis [1]. Orthogonal derivatization allows for the rapid generation of structural diversity, which is valuable in hit-to-lead and lead optimization stages of drug discovery.

High-Purity Building Block for Sensitive Biological Assays

The availability of this compound in purities up to 98% [1] makes it suitable for use in sensitive biological assays where impurities could confound results. This level of purity is particularly important for in vitro pharmacology studies and for the preparation of probes for target engagement studies.

Development of Agents Targeting Hydrogen-Bonding Interactions

With a hydrogen bond acceptor count of 5 and a donor count of 1, this compound offers a balanced hydrogen bonding profile that can be exploited in the design of molecules targeting specific protein-ligand interactions [1][2][3]. Its unique combination of features relative to simpler analogs provides a distinct advantage in structure-based drug design.

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